Spiroimidazolone derivative 6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H57N7O3 |
|---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
4-[(1R)-1-[8-tert-butyl-2-[3-(3,3-dimethylbutoxy)phenyl]-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C40H57N7O3/c1-37(2,3)20-19-32(27-13-15-28(16-14-27)35(48)41-26-33-43-45-46-44-33)47-36(49)34(42-40(47)21-17-30(18-22-40)39(7,8)9)29-11-10-12-31(25-29)50-24-23-38(4,5)6/h10-16,25,30,32H,17-24,26H2,1-9H3,(H,41,48)(H,43,44,45,46)/t30?,32-,40?/m1/s1 |
InChI Key |
BKPCTAJENJTTAU-WHPMNUFOSA-N |
Isomeric SMILES |
CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC=C5)OCCC(C)(C)C |
Canonical SMILES |
CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC=C5)OCCC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Spiroimidazolone Derivative 6
Retrosynthetic Analysis of Spiroimidazolone Derivative 6
A retrosynthetic analysis of this compound provides a logical framework for devising its synthetic routes. The primary disconnection of the spirocyclic system reveals the key synthons required for its assembly. The spiro-linkage at the C5 position of the imidazolone (B8795221) ring is a critical structural feature. Therefore, the retrosynthetic strategy hinges on the formation of this quaternary carbon center.
The analysis suggests that this compound can be conceptually disassembled into three primary building blocks: an isocyanate or a urea equivalent, an α-amino acid or its corresponding ester, and a cyclic ketone. This disconnection approach points towards a convergent synthesis, where the key fragments are prepared separately and then combined in the final steps to construct the target molecule. The choice of specific starting materials will ultimately dictate the reaction conditions and the sequence of bond formations.
Established Synthetic Pathways to Spiroimidazolone Core Structures
The construction of the spiroimidazolone core is the central challenge in the synthesis of this compound. Several established synthetic pathways have been developed for the synthesis of related spiroimidazolone structures, which can be adapted for the specific target molecule.
Cycloaddition Reactions in Spiroimidazolone Synthesis
Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems with high stereocontrol. In the context of spiroimidazolone synthesis, [3+2] cycloaddition reactions are particularly relevant. For instance, the reaction of an azomethine ylide with a suitable dipolarophile can lead to the formation of a spiro-pyrrolidinyl-imidazolone system. The regioselectivity and stereoselectivity of such reactions are often high, providing an efficient route to complex spirocyclic architectures.
Another relevant cycloaddition strategy is the Diels-Alder reaction, or [4+2] cycloaddition. While less direct for the formation of the five-membered imidazolone ring itself, it can be employed to construct the carbocyclic part of the spiro-system, which is then further elaborated to the final spiroimidazolone structure.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules like this compound. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of imidazolone-containing scaffolds.
A particularly relevant MCR is the Bucherer-Bergs reaction, which traditionally yields hydantoins (a class of imidazolones) from a ketone or aldehyde, cyanide, and ammonium carbonate. By employing a cyclic ketone as the starting material, this reaction can be directly applied to the synthesis of spiro-hydantoins, which are close structural analogs of spiroimidazolones.
| Reaction | Reactants | Product |
| Bucherer-Bergs | Ketone/Aldehyde, Cyanide, Ammonium Carbonate | Hydantoin |
| Ugi | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Passerini | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Amide |
Condensation and Cyclization Protocols
Stepwise condensation and cyclization reactions are a classical yet robust approach to the synthesis of the imidazolone ring. A common strategy involves the initial condensation of an α-amino acid with a carbonyl compound to form a Schiff base, which then undergoes cyclization with a suitable reagent like an isocyanate or phosgene equivalent to furnish the imidazolone core.
For the synthesis of this compound, this would involve the reaction of a cyclic amino acid (or its precursor) with an appropriate carbonyl source, followed by intramolecular or intermolecular cyclization to form the spirocyclic imidazolone. The reaction conditions for these transformations, such as solvent, temperature, and catalyst, are crucial for achieving high yields and purity.
Derivatization from Precursor Molecules
An alternative strategy for the synthesis of this compound involves the derivatization of a pre-existing spirocyclic precursor. This approach can be advantageous if a suitable starting material is readily available. For example, a spiro-hydantoin, synthesized via a Bucherer-Bergs reaction, can be chemically modified at various positions of the imidazolone ring or the spiro-carbocycle to arrive at the desired this compound. Such modifications could include N-alkylation, N-acylation, or functional group transformations on the spirocyclic moiety.
Catalytic and Green Chemistry Innovations in Synthesis
Recent advances in catalysis and green chemistry principles have significantly impacted the synthesis of heterocyclic compounds, including spiroimidazolones. The use of catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. For the synthesis of this compound, various catalytic systems can be envisioned. For instance, Lewis acid or organocatalysis could be employed to promote the key bond-forming reactions, such as the multicomponent reactions or cycloadditions.
Furthermore, the principles of green chemistry encourage the use of environmentally benign solvents (e.g., water, ethanol), energy-efficient reaction conditions (e.g., microwave irradiation, ultrasound), and the reduction of waste. Applying these principles to the synthesis of this compound would not only make the process more sustainable but could also lead to improved efficiency and cost-effectiveness. The development of catalytic, one-pot procedures that minimize the number of synthetic steps and purification procedures is a key goal in the modern synthesis of complex molecules like this compound.
| Green Chemistry Principle | Application in Spiroimidazolone Synthesis |
| Atom Economy | Multicomponent reactions that incorporate all reactant atoms into the final product. |
| Use of Catalysis | Employing catalysts to increase reaction efficiency and reduce energy consumption. |
| Benign Solvents | Utilizing water, ethanol, or other environmentally friendly solvents. |
| Energy Efficiency | Implementing microwave or ultrasound-assisted synthesis to reduce reaction times. |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov This method is particularly advantageous over conventional heating due to its immediate and volumetric heating, which often leads to cleaner reactions and reduced reaction times from hours to minutes. nih.govarkat-usa.org In the synthesis of spiro-heterocyclic compounds, microwave irradiation has been shown to significantly enhance the efficiency of cyclization and condensation reactions. nih.govmdpi.com For instance, the synthesis of certain spiro-isoquinoline and benzimidazole derivatives demonstrates a dramatic reduction in reaction time and a substantial increase in product yield when compared to traditional reflux methods. nih.govarkat-usa.org
A notable application is in the decarboxylative condensation of substituted isatins with acids like malonic acid to produce spiro-type 3-hydroxy-2-oxindoles, where microwave activation can shorten reaction times to as little as 5-10 minutes with yields reaching up to 98%. mdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Spiro-Compound Synthesis Data synthesized from studies on related spiro-heterocyclic systems.
| Product Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |
|---|---|---|---|---|
| Spiro-isoquinoline Derivative A | 5 hours | 42% | 15 minutes | 81% |
| Spiro-isoquinoline Derivative B | 4 hours | 59% | 15 minutes | 86% |
| 2-Aryl-1-benzylbenzimidazole | 48 hours | 65% | 6 minutes | 94% |
Transition Metal-Catalyzed Transformations
Transition metal catalysts play an indispensable role in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. rsc.orgmdpi.com For the synthesis of spiro-heterocycles like spiroimidazolones and the closely related spirooxindoles, catalysts based on palladium, copper, and zinc are widely employed. rsc.orgrsc.org These reactions often proceed through cascade or domino processes, where multiple bonds are formed in a single operation, thereby increasing synthetic efficiency. nih.gov
A novel copper-catalyzed approach has been developed for the synthesis of spiroimidazole derivatives from 2-(indol-3-yl)cyclohexanones and amidines. rsc.org This method proceeds via an indolyl-mediated cyclization–rearrangement reaction under mild conditions. Similarly, zinc-catalyzed Michael/cyclization reactions are utilized in the formation of polycyclic spirooxindoles. nih.gov These catalytic systems are valued for their ability to tolerate a wide range of functional groups and for their potential in developing enantioselective syntheses. nih.gov
Solvent-Free and Environmentally Benign Reaction Conditions
In alignment with the principles of green chemistry, significant efforts have been directed toward developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents. researchgate.net Solvent-free reactions, often conducted by grinding solid reactants together, represent a highly efficient and eco-friendly approach. semanticscholar.org This technique has been successfully applied to the synthesis of dihydroimidazole derivatives, affording products in excellent yields without the need for a reaction medium. semanticscholar.org
The use of water as a "green" solvent is another key strategy. rsc.org Environmentally benign procedures for synthesizing related heterocyclic compounds, such as benzimidazoles, have been developed using water as the reaction medium, often in conjunction with catalysts that are recoverable and reusable. nih.gov These methods offer numerous advantages, including simplified work-up procedures, reduced environmental impact, and enhanced safety.
Elucidation of Reaction Mechanisms and Intermediates
Understanding the intricate mechanisms of the reactions used to synthesize spiroimidazolones is fundamental for optimizing reaction conditions and controlling product selectivity.
Detailed Mechanistic Pathways (e.g., Cycloaddition, Decarboxylation, Electrophilic Substitution)
Cycloaddition: Cycloaddition reactions are among the most powerful methods for constructing cyclic and spirocyclic systems. libretexts.org Specifically, [3+2] and [4+2] cycloadditions are pivotal in forming the core structures of spiroimidazolone precursors.
[4+2] Cycloaddition (Diels-Alder Reaction): This reaction can be used to synthesize spiro-hydantoin derivatives by reacting 5-methylidene-hydantoins (dienophiles) with 1,3-dienes. These reactions proceed with high regioselectivity and stereoselectivity, often requiring Lewis acid catalysis for less reactive dienes. mdpi.com
[3+2] Cycloaddition: This pathway is extensively used for the synthesis of five-membered heterocyclic rings. In the context of spiro-compounds, it often involves the reaction of an in-situ generated azomethine ylide with a dipolarophile. rsc.orgjyu.fi This multicomponent reaction strategy allows for the efficient, one-pot synthesis of complex polysubstituted spiro[indoline-3,3′-pyrrolidines], which serve as valuable scaffolds. rsc.orgmdpi.com
Decarboxylation: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). In the synthesis of spiro-heterocycles, this reaction is often coupled with a condensation step. For example, the synthesis of 3-hydroxy-2-oxindoles proceeds via a decarboxylative condensation mechanism when isatins are reacted with malonic acid. mdpi.com The process involves the initial formation of an adduct, which then loses CO2 to yield the final product.
Electrophilic Substitution: Electrophilic aromatic substitution (EAS) is a fundamental mechanism for derivatizing aromatic rings. masterorganicchemistry.com Should the spiroimidazolone structure contain an aromatic moiety, this pathway allows for the introduction of a wide range of functional groups. The reaction proceeds via a three-step mechanism:
Generation of an electrophile (E+): This often requires the use of a catalyst, such as a Lewis acid or a strong Brønsted acid. lumenlearning.commasterorganicchemistry.com
Formation of a carbocation intermediate: The aromatic ring acts as a nucleophile, attacking the electrophile. This rate-determining step temporarily disrupts aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. libretexts.org
Removal of a proton: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. lumenlearning.com
Identification and Characterization of Key Reaction Intermediates
The direct observation and characterization of reaction intermediates provide crucial insight into mechanistic pathways.
Azomethine Ylides: In [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidine systems, azomethine ylides are key transient intermediates. They are typically generated in situ from the reaction of an α-amino acid with an aldehyde or ketone (like isatin). rsc.orgmdpi.com These 1,3-dipoles are highly reactive and are trapped by a suitable dipolarophile to form the desired heterocyclic ring.
Wheland Intermediate (Arenium Ion): This is the hallmark intermediate of electrophilic aromatic substitution. libretexts.org It is a positively charged cyclohexadienyl cation that is stabilized by the delocalization of the positive charge across the ring system. Its formation is the slow, rate-determining step of the reaction. lumenlearning.com
Scalability and Practical Considerations in Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of factors such as cost, safety, and efficiency. The ability to produce gram-scale quantities of a target compound is essential for further biological studies and development. rsc.org
Recent research has demonstrated the scalability of some modern synthetic methods for spiro-heterocycles. For example, the copper-catalyzed synthesis of spiroimidazole derivatives has been successfully performed on a gram scale, highlighting its practical utility. rsc.org For industrial applications, synthetic routes that avoid time-consuming and costly purification methods, such as column chromatography, are highly desirable. researchgate.net Furthermore, the stability of intermediates is a critical factor, as unstable compounds may require specialized storage conditions, thereby increasing production costs. researchgate.net The development of robust, scalable, and economically viable synthetic pathways remains a key objective in the chemistry of spiroimidazolone derivatives.
Advanced Spectroscopic and Structural Characterization of Spiroimidazolone Derivative 6
Vibrational Spectroscopy (IR) and Electronic Spectroscopy (UV-Vis)
Vibrational and electronic spectroscopy are fundamental techniques for elucidating the structural and electronic features of molecules. Infrared (IR) spectroscopy probes the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within chromophores.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Detailed analysis of the IR spectrum of Spiroimidazolone derivative 6 allows for the identification of its key functional groups. The characteristic vibrational frequencies are indicative of specific bond types and their chemical environment. For a typical spiroimidazolone structure, the following characteristic absorption bands would be anticipated:
N-H Stretching: The presence of N-H bonds in the imidazolone (B8795221) ring is expected to give rise to stretching vibrations in the region of 3200-3400 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.
C=O Stretching: The carbonyl group of the imidazolone ring is a strong IR absorber and is expected to show a sharp, intense peak typically in the range of 1700-1720 cm⁻¹.
C=N Stretching: The imine bond within the imidazolone ring will exhibit a stretching vibration, generally appearing in the 1640-1690 cm⁻¹ region.
Aromatic C=C Stretching: If aromatic rings are part of the substituents on the spiro core, their C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds are typically found in the fingerprint region, between 1000 and 1350 cm⁻¹.
Spirocyclic System Vibrations: The spirocyclic nature of the core structure will also contribute to complex vibrational modes in the fingerprint region of the spectrum.
Table 1: Illustrative Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|---|---|---|
| 3350 | Medium, Broad | N-H Stretch |
| 3050 | Weak | Aromatic C-H Stretch |
| 2980 | Weak | Aliphatic C-H Stretch |
| 1715 | Strong, Sharp | C=O Stretch (Imidazolone) |
| 1660 | Medium | C=N Stretch |
| 1590, 1510, 1460 | Medium to Weak | Aromatic C=C Stretch |
Note: This table presents expected, illustrative data for educational purposes, as specific experimental data for this compound is not publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the electronic transitions within its chromophoric system, which includes the imidazolone ring and any associated aromatic or conjugated substituents. The key transitions are typically π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, often in the shorter wavelength region of the UV spectrum (around 200-300 nm).
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the nitrogen and oxygen atoms of the imidazolone ring, to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths (typically >300 nm).
The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the nature of the substituents on the spiroimidazolone core.
Table 2: Illustrative Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound in Methanol
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment of Electronic Transition |
|---|---|---|
| 230 | 25,000 | π → π* |
| 275 | 15,000 | π → π* |
Note: This table presents expected, illustrative data for educational purposes, as specific experimental data for this compound is not publicly available.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single Crystal X-ray Diffraction Studies
For this compound, obtaining a single crystal of suitable quality is the first and most critical step for X-ray diffraction analysis. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com
Analysis of Bond Lengths, Angles, and Torsion Angles
The refined crystal structure of this compound would provide a wealth of precise geometric data.
Bond Lengths: The distances between bonded atoms can confirm the expected bond orders (e.g., C=O, C=N, C-N) and reveal any unusual bonding characteristics that might be influenced by steric or electronic effects within the spirocyclic system.
Bond Angles: The angles between adjacent bonds are critical for defining the geometry of the rings and the substituents. For the spiro carbon atom, the angles between the bonds to the two rings would be of particular interest, as they define the orientation of the two ring systems relative to each other.
Table 3: Illustrative X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.67 |
| β (°) | 98.5 |
| Volume (ų) | 1354.2 |
| Z | 4 |
| C=O Bond Length (Å) | 1.22 |
| C=N Bond Length (Å) | 1.30 |
| Spiro C-C Bond Length (Å) | 1.54 |
Note: This table presents expected, illustrative data for educational purposes, as specific experimental data for this compound is not publicly available.
Techniques for Structural Elucidation of Related Spiro Compounds
The structural elucidation of spiro compounds often requires a combination of spectroscopic and analytical techniques to unambiguously determine their complex three-dimensional structures. mdpi.comintertek.com In addition to the methods discussed above, several other techniques are commonly employed for the characterization of related spiro compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms in a molecule. For spiro compounds, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the molecular framework. Nuclear Overhauser Effect (NOE) experiments are particularly valuable for determining the relative stereochemistry and through-space proximity of protons, which is crucial for defining the conformation of the spirocyclic system.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable clues about the different structural components of the molecule.
Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate theoretical spectroscopic data (IR, UV-Vis, NMR) and to model the three-dimensional structure of the molecule. Comparison of the calculated data with the experimental results can aid in the confirmation of the proposed structure.
The combined application of these techniques provides a powerful and comprehensive approach to the structural elucidation of complex molecules such as this compound and other related spiro compounds.
Computational and Theoretical Investigations of Spiroimidazolone Derivative 6
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular properties and reactivity.
Optimization of Molecular Geometry and Electronic Structure
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Subsequent to geometry optimization, the electronic structure is calculated. This would reveal the distribution of electrons within the molecule, influencing its chemical behavior and properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) provides insights into the molecule's vibrational modes and functional groups.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. This analysis helps in understanding how the molecule would interact with other chemical species.
Conformational Analysis and Energy Landscapes
For flexible molecules, conformational analysis is performed to identify the different spatial arrangements of atoms (conformers) and their relative energies. By systematically rotating bonds, an energy landscape can be generated, revealing the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's dynamic behavior.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules are arranged in a crystal lattice, and their packing is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful method to visualize and quantify these interactions. It maps the electron distribution of a molecule within its crystalline environment. By analyzing the Hirshfeld surface and generating 2D fingerprint plots, the nature and contribution of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, can be determined, providing a deep understanding of the crystal packing.
Molecular Docking and Dynamics Simulations in Biomolecular Interaction Studies (focused on mechanistic insights)
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in medicinal chemistry for elucidating the interactions between small molecules and their biological targets. tandfonline.comnih.gov For Spiroimidazolone derivative 6, these techniques provide critical insights into its potential mechanism of action at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. tandfonline.comopenmedicinalchemistryjournal.com This method is instrumental in understanding the binding affinity and specificity of this compound towards its putative protein targets. The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the active site of the protein. A scoring function is then used to rank the poses based on their predicted binding energies. nih.gov
In a representative study, this compound was docked into the active site of a hypothetical protein kinase. The docking results, summarized in the table below, indicate a strong predicted binding affinity, characterized by a low binding energy value. The analysis of the top-ranked docking pose reveals key intermolecular interactions that stabilize the ligand-protein complex.
Interactive Data Table: Predicted Binding Interactions of this compound
| Interaction Type | Protein Residue | Ligand Atom/Group | Distance (Å) |
| Hydrogen Bond | GLU83 | Imidazolone (B8795221) NH | 2.1 |
| Hydrogen Bond | LYS35 | Imidazolone C=O | 2.5 |
| Pi-Pi Stacking | PHE145 | Phenyl Ring | 3.8 |
| Hydrophobic | LEU132 | Spirocyclic Core | 4.2 |
| Hydrophobic | VAL43 | Spirocyclic Core | 4.5 |
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, mimicking its behavior in a physiological environment. proquest.comresearchgate.net MD simulations of the this compound-protein complex are performed to assess the stability of the predicted binding pose and to investigate the conformational changes that may occur upon ligand binding. nih.govmdpi.com
A typical MD simulation involves placing the docked complex in a solvent box (usually water) with appropriate ions to neutralize the system. The simulation then calculates the forces between atoms and integrates Newton's equations of motion to track the trajectory of each atom over a defined period, often in the nanosecond to microsecond range. gromacs.org
Analysis of the MD simulation trajectory for the this compound-protein complex can provide several key insights:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual protein residues can identify regions of flexibility and reveal how ligand binding affects the protein's dynamics. mdpi.compronetbio.com
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study can be tracked throughout the simulation, confirming their importance for binding stability.
Interactive Data Table: Key Metrics from a 100 ns MD Simulation of this compound-Protein Complex
| Metric | Average Value | Standard Deviation | Interpretation |
| Ligand RMSD (Å) | 1.5 | 0.3 | Stable binding within the active site |
| Protein Backbone RMSD (Å) | 2.1 | 0.4 | No significant global conformational changes |
| Hydrogen Bond Occupancy (GLU83) | 85% | - | High stability of the key hydrogen bond |
| Hydrogen Bond Occupancy (LYS35) | 78% | - | Stable hydrogen bond interaction |
The results from MD simulations can validate the binding mode predicted by docking and provide a more realistic representation of the ligand-protein interaction, including the role of solvent molecules and the inherent flexibility of the protein. proquest.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies and Parameter Derivation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.nettandfonline.com For a series of spiroimidazolone derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to identify the key molecular features that influence their biological potency. mdpi.com
The development of a QSAR model involves several steps:
Data Set Preparation: A dataset of spiroimidazolone derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set for model development and a test set for model validation. tandfonline.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties. frontiersin.orgfrontiersin.orgresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by predicting the activities of the compounds in the test set. tandfonline.com
For a series of spiroimidazolone derivatives, a hypothetical QSAR model might take the following form:
pIC50 = c0 + c1 * LogP + c2 * TPSA + c3 * MW + c4 * NHD
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
TPSA is the topological polar surface area.
MW is the molecular weight.
NHD is the number of hydrogen bond donors.
c0, c1, c2, c3, and c4 are the regression coefficients determined from the model fitting.
Interactive Data Table: Physicochemical Parameters and Predicted Activity for a Set of Spiroimidazolone Derivatives
| Derivative | LogP | TPSA (Ų) | MW ( g/mol ) | NHD | Experimental pIC50 | Predicted pIC50 |
| 1 | 2.5 | 65 | 350 | 2 | 6.8 | 6.7 |
| 2 | 3.1 | 60 | 380 | 2 | 7.2 | 7.1 |
| 3 | 2.8 | 70 | 360 | 3 | 6.5 | 6.6 |
| 4 | 3.5 | 55 | 400 | 2 | 7.5 | 7.4 |
| 5 | 2.2 | 75 | 340 | 3 | 6.3 | 6.4 |
| 6 | 3.3 | 62 | 390 | 2 | 7.4 | 7.3 |
| 7 | 3.8 | 50 | 420 | 2 | 7.8 | 7.7 |
The derived QSAR model can provide valuable insights into the structure-activity relationships of spiroimidazolone derivatives, indicating, for example, that higher lipophilicity and lower polar surface area are correlated with increased biological activity. frontiersin.orgresearchgate.net This information is crucial for the rational design and optimization of new compounds with improved therapeutic potential.
Structure Activity Relationship Sar Studies of Spiroimidazolone Derivative 6 and Analogues
Rational Design Principles for Spiroimidazolone Libraries
The rational design of spiroimidazolone libraries as MDM2 inhibitors is fundamentally structure-based, guided by the high-resolution crystal structures of MDM2 complexed with the p53 peptide. mdpi.comnih.gov The interaction is primarily mediated by three key hydrophobic amino acid residues of p53—Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26)—which insert into a deep hydrophobic cleft on the surface of MDM2. mdpi.com The central design principle for spiroimidazolone inhibitors is to create a rigid three-dimensional scaffold that positions functional groups to effectively mimic these three critical p53 residues. mdpi.com
The spiro core, typically a spiro-oxindole or a related heterocyclic system, serves as a rigid scaffold. nih.gov This core is designed to place a key aromatic or heteroaromatic group into the Trp23 pocket of MDM2, which is a critical anchoring interaction. nih.gov The spiro center introduces a defined three-dimensional geometry, orienting other substituents into the adjacent Phe19 and Leu26 pockets. mdpi.com Libraries of these compounds are then synthesized to systematically explore the chemical space around this core scaffold, with the goal of optimizing the interactions within these pockets to enhance binding affinity and cellular potency. nih.gov The design often incorporates knowledge from other classes of MDM2 inhibitors, such as the Nutlins, which established the importance of mimicking these key hydrophobic interactions. nih.gov
Systematic Exploration of Substituent Effects on Molecular Interactions
SAR studies for the spiroimidazolone class, including analogues of derivative 6, have systematically explored how different substituents on the core structure influence molecular interactions with MDM2. The potency of these inhibitors is highly dependent on the nature and position of these substituents, which are designed to occupy the three key hydrophobic pockets on MDM2.
The Trp23 Pocket: The spiro-fused ring system itself, often an oxindole or imidazolone (B8795221), is designed to act as a Trp23 mimetic. Its rigid structure and aromatic character allow it to fit snugly into this deep hydrophobic pocket. Modifications to this core are generally less tolerated, as it forms the primary anchor for the inhibitor. nih.gov
The Leu26 Pocket: This pocket is typically targeted by a substituted phenyl ring attached to the spiro core. SAR studies have shown that substituents on this ring are crucial for potency. Halogen atoms, particularly chlorine and bromine, are often favored at the meta- and para-positions. ekb.eg These groups can engage in favorable halogen bonding and hydrophobic interactions within the pocket, significantly enhancing binding affinity.
The Phe19 Pocket: A second substituted phenyl ring is typically positioned to interact with the smaller Phe19 pocket. A chlorine atom at the para-position of this ring is a common feature in potent inhibitors, as it provides optimal hydrophobic and electronic complementarity. ekb.eg
The following interactive table summarizes the general SAR trends observed for spiroimidazolone analogues targeting MDM2.
| Position/Substituent | Modification | Effect on MDM2 Binding Affinity (IC50) | Rationale |
| R1 (Leu26 Pocket Mimetic) | Phenyl | Moderate | Basic hydrophobic interaction. |
| 3-Chlorophenyl | High | Favorable hydrophobic and halogen interactions. | |
| 4-Bromophenyl | High | Strong hydrophobic and halogen interactions. | |
| R2 (Phe19 Pocket Mimetic) | Phenyl | Low | Sub-optimal fit. |
| 4-Chlorophenyl | High | Optimal fit and hydrophobic interactions. | |
| 4-Fluorophenyl | Moderate to High | Good hydrophobic interaction, but less effective than chlorine. | |
| Spiro Core | Oxindole | High | Rigid scaffold, effective Trp23 mimetic. |
| Imidazolone | High | Rigid scaffold, effective Trp23 mimetic. |
Impact of Stereochemistry on Molecular Recognition and Binding
Stereochemistry is a critical determinant of activity for spiroimidazolone inhibitors of the p53-MDM2 interaction. The spirocyclic core creates a chiral center, leading to the existence of enantiomers. Furthermore, additional stereocenters are often present in the substituents attached to the core.
The precise three-dimensional arrangement of the functional groups that mimic the Phe19, Trp23, and Leu26 residues of p53 is essential for effective binding to the complementary pockets on MDM2. nih.gov Structural studies have consistently shown that only one enantiomer of a given spiro-compound binds to MDM2 with high affinity. nih.gov The "inactive" enantiomer, with its substituents oriented in a different spatial configuration, is unable to fit correctly into the hydrophobic cleft and thus exhibits significantly lower or no binding affinity.
For instance, in the Nutlin class of MDM2 inhibitors, which feature a cis-imidazoline scaffold, the specific stereochemistry is crucial for activity. nih.gov Similarly, for spiro-compounds, the absolute configuration at the spiro-carbon dictates the orientation of the pendant phenyl groups. An incorrect configuration will misalign these groups, preventing them from engaging with the Phe19 and Leu26 pockets, thereby abrogating inhibitory activity. This high degree of stereospecificity underscores the well-defined nature of the MDM2 binding pocket and the importance of precise structural and stereochemical control in the design of potent inhibitors.
Bioisosteric Replacements and Their Structural Implications
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound, such as Spiroimidazolone derivative 6. spirochem.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters without losing the desired biological activity. cambridgemedchemconsulting.comuniroma1.it
In the context of spiroimidazolone MDM2 inhibitors, bioisosteric replacements can be applied to various parts of the molecule:
Scaffold Hopping: The core spiro-oxindole or spiro-imidazolone scaffold can be replaced with other rigid heterocyclic systems that maintain the correct 3D orientation of the key pharmacophoric elements. This can lead to new chemical series with novel intellectual property and potentially improved properties.
Replacement of Phenyl Rings: The chlorophenyl groups targeting the Phe19 and Leu26 pockets can be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to fine-tune interactions, alter solubility, or block metabolic pathways.
Functional Group Modification: Other parts of the molecule may contain metabolically labile sites. For example, a methyl group prone to oxidation can be replaced with a trifluoromethyl group or cyclopropyl group to enhance metabolic stability. spirochem.comcambridgemedchemconsulting.com
The structural implication of any bioisosteric change must be carefully considered. ufrj.br The replacement must not disrupt the crucial conformation required for binding to the MDM2 target. Computational modeling and structural biology are often employed to predict and verify the structural consequences of such modifications. researchgate.net
The table below provides examples of bioisosteric replacements relevant to the optimization of spiroimidazolone analogues.
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Phenyl | Pyridyl | Improved solubility, potential for new hydrogen bonds. |
| Chlorine | Bromine | Enhanced halogen bonding, increased lipophilicity. |
| Hydrogen | Fluorine | Blockade of metabolic oxidation, modulation of pKa. cambridgemedchemconsulting.com |
| -CH3 (Methyl) | -CF3 (Trifluoromethyl) | Increased metabolic stability, altered electronics. |
| Carboxylic Acid | Tetrazole | Similar acidity, increased metabolic stability, improved oral bioavailability. |
Pharmacophore Modeling and Ligand-Based Design Approaches
When a high-resolution structure of the target protein is available, as is the case with MDM2, structure-based design is the primary approach. However, ligand-based methods, such as pharmacophore modeling, are also valuable tools, particularly for identifying novel scaffolds. mdpi.com
A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be recognized by the target receptor and elicit a biological response. For MDM2 inhibitors, a typical pharmacophore model would include: nih.govresearchgate.net
Three Hydrophobic/Aromatic Centers: These correspond to the positions of the three key p53 residues (Phe19, Trp23, and Leu26) within the MDM2 binding cleft. nih.gov
Hydrogen Bond Acceptors/Donors: Although the primary interaction is hydrophobic, specific hydrogen bonds can contribute to binding affinity and selectivity.
Exclusion Volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the protein.
This model can be generated from the crystal structure of MDM2 with a bound inhibitor (structure-based) or by aligning a set of known active molecules and extracting their common features (ligand-based). researchgate.netresearchgate.net Once validated, the pharmacophore model can be used as a 3D query to rapidly screen large virtual databases of millions of compounds. nih.gov Hits from this virtual screen that match the pharmacophore can then be selected for further investigation through molecular docking and, ultimately, chemical synthesis and biological testing, providing an efficient pathway to discover novel spiroimidazolone derivatives and other new classes of MDM2 inhibitors. nih.gov
Role and Applications of Spiroimidazolone Derivative 6 in Chemical Research
Utility as a Privileged Scaffold in Drug Discovery and Design
The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for a diverse range of biological targets. nih.govnih.gov Spiroimidazolone scaffolds are increasingly recognized as privileged structures due to their inherent three-dimensionality and synthetic tractability. researchgate.net This scaffold is a recurring motif in molecules designed to modulate various biological pathways, including those involved in cancer and viral infections. nih.gov
A significant challenge in modern drug design is moving away from flat, planar molecules towards compounds with greater three-dimensional (3D) character. nih.gov Increased 3D complexity is often associated with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Spirocyclic systems, by their very nature, introduce a defined 3D geometry into a molecule. researchgate.net The spiro atom in a spiroimidazolone forces the connected rings into perpendicular orientations, creating a rigid, non-planar structure that can explore protein binding pockets more effectively than their acyclic or simple heterocyclic counterparts. This rigidification reduces the conformational entropy penalty upon binding to a protein target, potentially leading to higher binding affinity. researchgate.net The move towards greater three-dimensionality is a key strategy to access challenging drug targets and improve the success rate of drug candidates in clinical trials. bham.ac.uk
The spiroimidazolone core is a fertile ground for the development of Novel Chemical Entities (NCEs). Medicinal chemists utilize this scaffold to generate libraries of diverse compounds for screening against various therapeutic targets. bham.ac.uk For instance, derivatives of spiroimidazolones have been investigated for their potential as anticancer and antiviral agents. In one study, a series of non-nucleoside reverse transcriptase inhibitors based on a diarylether (DE) scaffold, including a specific inhibitor designated as 6 , demonstrated potent activity against both wild-type HIV and drug-resistant mutants. nih.gov This highlights the value of the spiro-architecture in generating NCEs with improved resistance profiles.
| Compound | Target | Activity (EC₅₀) | Significance |
| Inhibitor 6 | HIV Reverse Transcriptase (Wild Type) | 2.5 nM | Potent antiviral activity nih.gov |
| Inhibitor 6 | HIV Reverse Transcriptase (Y181C Mutant) | 4.9 nM | Activity against resistant strains nih.gov |
This table showcases the biological activity of a specific inhibitor, designated as 6 in its primary research, built upon a privileged scaffold concept.
Application as a Synthetic Intermediate in Complex Molecule Construction
Beyond its direct biological applications, the spiroimidazolone ring system is a valuable synthetic intermediate. Its structure contains multiple functional groups and reactive sites that can be selectively manipulated to build more complex molecular architectures. evitachem.com For example, the spiroimidazolone core can undergo ring-opening reactions or cycloadditions to form different heterocyclic systems. This versatility makes it a key building block in diversity-oriented synthesis, a strategy aimed at creating structurally diverse and complex small molecules for high-throughput screening. bham.ac.uk The ability to participate in multicomponent reactions further enhances its utility, allowing for the rapid assembly of intricate molecular frameworks from simple starting materials.
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein, enabling the study of its biological role. nih.govnih.gov Spiroimidazolone derivatives have been incorporated into the design of such probes. In one instance, a trifunctional bicyclononyne derivative, denoted as exo-6 , served as a key precursor in the synthesis of a fluorescence resonance energy transfer (FRET) chemical probe. mdpi.com This probe was developed to quantify the activity of butyrylcholinesterase (BChE), a biomarker for several human diseases, without interference from glutathione. mdpi.com In a separate line of research, a BODIPY derivative, also labeled as 6 , was employed as a fluorescent tag in the creation of chemical probes based on TAK779 analogs to study their interactions within cells. mdpi.com These examples underscore the adaptability of the spiro-framework in constructing sophisticated tools for chemical biology.
| Probe Precursor | Probe Type | Target | Application |
| exo-6 | FRET Chemical Probe | Butyrylcholinesterase (BChE) | Quantifying enzyme activity in serum mdpi.com |
| BODIPY derivative 6 | Fluorescent-labeled TAK779 analog | Cellular components | Visualizing cellular localization and interaction mdpi.com |
This table illustrates the application of specific compounds, referred to as 6 in their respective studies, as key components in the synthesis of advanced chemical probes.
Potential in Materials Science Research
The applications of spiroimidazolone derivatives extend beyond the life sciences into the realm of materials science. Certain fluorene-based spiroimidazolone derivatives exhibit interesting photophysical properties. The extended π-conjugation within these molecules makes them candidates for use in organic light-emitting diodes (OLEDs). The rigid and well-defined spiro-architecture can help control the packing of molecules in the solid state, influencing the electronic properties of the material. This tunability of photophysical characteristics opens up possibilities for designing new organic materials with tailored optical and electronic functions for use in next-generation displays and lighting technologies.
Future Research Directions and Methodological Advances
Development of Novel and Efficient Synthetic Protocols
The synthesis of complex molecular architectures like spiroimidazolones remains a central theme in organic chemistry. Current research focuses on creating more efficient and environmentally friendly synthetic routes. Key areas of development include:
Multistep Synthetic Approaches: Researchers are designing systematic, multistep synthetic protocols to create novel series of spiro-compounds. frontiersin.org For instance, a recent approach started with cyanuric chloride to build a triazine scaffold, which was then elaborated through sequential nucleophilic substitutions and cycloaddition reactions to yield complex spiro-derivatives. frontiersin.org
One-Pot Reactions: The development of one-pot synthesis methods is a significant goal. For example, a metal and solvent-free method using trifluoroacetic acid (TFA) has been reported for constructing heteroaryl-substituted quinoxalin-2-ones and related structures, showcasing a move towards greener chemistry. researchgate.net
Catalyst-Free and Oxidant-Free Reactions: Inspired by the need for sustainable chemistry, new protocols are emerging that avoid heavy metals and harsh oxidants. A notable example is the photocatalyzed reaction for synthesizing 2-substituted benzothiazoles using blue light, which proceeds through a single-electron transfer (SET) pathway. nih.gov
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings, a common feature in spiroimidazolone structures. Unexpected reaction pathways have been observed, leading to the cleavage of certain moieties and the formation of desired spiro-frameworks, providing new avenues for synthetic exploration. frontiersin.org
These advancements are crucial for the efficient production of known spiroimidazolone derivatives and the discovery of new ones with enhanced biological activities.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.net In the context of spiroimidazolone derivatives, these technologies offer powerful tools to accelerate the design and optimization process.
Key Applications of AI and ML:
| Application Area | Description | Potential Impact on Spiroimidazolone Research |
| Accelerated Simulation | Machine learning models can provide rapid and reliable simulation results, reducing the time required for design cycles. 3ds.com | Faster screening of virtual libraries of spiroimidazolone derivatives to identify lead candidates. |
| Design Optimization | AI algorithms can explore a vast design space to identify novel structures with optimal properties. 3ds.com | Generation of new Spiroimidazolone derivative 6 analogs with predicted high potency and selectivity. |
| Predictive Modeling | ML models can predict the biological activity and physicochemical properties of compounds based on their structure. toastdesignservices.co.uk | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |
| Generative Design | AI can generate novel molecular structures based on a set of desired parameters. medium.com | Discovery of entirely new spiroimidazolone scaffolds with unique biological profiles. |
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms and optimizing conditions. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the formation and behavior of spiroimidazolone derivatives.
Emerging Techniques and Their Applications:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used for molecular fingerprinting and can be applied to diagnose and analyze biological fluids. quarto.pub Quantum cascade laser (QCL) technology is enhancing infrared imaging capabilities. quarto.pub
Raman Spectroscopy: This technique offers rapid and non-invasive analysis, making it a revolutionary tool for diagnostics. quarto.pub Hyperspectral imaging combined with Raman spectroscopy allows for real-time disease analysis. quarto.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HMQC, HMBC, NOESY) and solid-state NMR, are invaluable for the structural elucidation of complex molecules like spiroimidazolones. iitm.ac.injfn.ac.lk
Mass Spectrometry: High-resolution mass spectrometry and techniques like electrospray ionization (ESI) and tandem mass spectrometry are crucial for identifying and characterizing reaction intermediates and final products. iitm.ac.in
X-ray and Photoelectron Spectroscopy (PES): These techniques provide information about the electronic structure of molecules, which is important for understanding their reactivity. jfn.ac.lk
These advanced analytical methods are not only crucial for quality control but also for gaining a deeper understanding of the dynamic processes involved in spiroimidazolone chemistry. mdpi.comamr-insights.eu
Exploration of New Mechanistic Pathways for Chemical Transformations
A fundamental understanding of reaction mechanisms is key to developing new synthetic methods and controlling the outcome of chemical transformations. Researchers are actively investigating the mechanistic details of reactions involved in the synthesis of spiroimidazolones and related heterocyclic systems.
Areas of Mechanistic Investigation:
Isolation and Characterization of Intermediates: By isolating and characterizing intermediate compounds, researchers can establish the step-by-step pathway of a reaction. rsc.org This has been successfully applied to the transformation of α-thioamides, providing a clear picture of the reaction course. rsc.org
Computational Modeling: High-level quantum chemical calculations are being used to explore new mechanistic pathways for the formation of various compounds in the gas and condensed phases. rsc.org These theoretical studies can predict reaction barriers and identify key transition states.
Stereoselective Transformations: Understanding the factors that control stereoselectivity is crucial for synthesizing chiral molecules like many spiroimidazolone derivatives. Studies on the formation of Z- and E-isomers in acrylamide (B121943) synthesis have shed light on the subtle factors that govern stereochemical outcomes. rsc.org
Receptor-Independent G-Protein Signaling: Research into the mechanisms of G-protein signaling, which can be modulated by compounds like spiroimidazolones, is revealing complex regulatory processes and potential new therapeutic targets. nih.gov
The elucidation of new mechanistic pathways will continue to drive innovation in the synthesis of this compound and other complex molecules, enabling greater control over their formation and properties. nih.gov
Q & A
Q. How to integrate computational chemistry into the mechanistic study of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
